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The oxaziridine ring, a strained three-membered heterocycle containing nitrogen, oxygen, and

carbon, represents a powerhouse of reactivity for modern organic synthesis. Its unique

electronic structure, characterized by a weak N-O bond and the potential for chirality at the

nitrogen center, enables a diverse array of chemical transformations.[1] This technical guide

provides an in-depth exploration of the fundamental principles governing oxaziridine reactivity,

with a focus on their application in constructing complex molecules relevant to drug discovery

and development.

Core Principles of Oxaziridine Reactivity
Oxaziridines are versatile reagents capable of acting as either electrophilic oxygen or nitrogen

transfer agents.[1][2] The specific reactivity profile is largely dictated by the nature of the

substituent on the nitrogen atom.[3][4]

Oxygen Atom Transfer: When the nitrogen atom is substituted with an electron-withdrawing

group, such as a sulfonyl or phosphinoyl group, the oxaziridine preferentially acts as an

electrophilic oxygen source.[4] These "activated" oxaziridines, most notably the N-

sulfonyloxaziridines developed by Franklin A. Davis, are stable, aprotic, and neutral

oxidizing agents.[5] They are widely employed for the oxidation of a variety of nucleophiles,

including sulfides, phosphines, enamines, and enolates.[3][6] The mechanism of oxygen

transfer is generally considered to be a concerted, asynchronous SN2-type process.[7][8]
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Nitrogen Atom Transfer: In contrast, oxaziridines bearing small substituents on the nitrogen,

such as hydrogen, alkyl, or alkoxycarbonyl groups, can function as electrophilic nitrogen

transfer reagents.[2] This mode of reactivity has been exploited for the amination of various

nucleophiles, including amines, alkoxides, and carbanions.[3] Notably, recent advancements

have demonstrated the utility of oxaziridines in the challenging C-H amination reactions.[9]

[10]

Stereochemistry: A key feature of the oxaziridine ring is the high inversion barrier of the

nitrogen atom, which can range from 100 to 130 kJ/mol.[1] This allows for the existence of

configurationally stable, chiral oxaziridines.[1] The synthesis and application of enantiopure

oxaziridines have become a cornerstone of asymmetric synthesis, enabling the

stereoselective introduction of oxygen and nitrogen functionalities.[11]

Synthesis of Oxaziridines
The most common method for the synthesis of oxaziridines is the oxidation of the

corresponding imine precursor.[3]

Oxidation of Imines
Peroxy acids, particularly meta-chloroperoxybenzoic acid (mCPBA), are the most frequently

used oxidants for this transformation.[3] The reaction proceeds through a two-step mechanism.

Chiral imines or the use of chiral peroxy acids can lead to the formation of enantiopure

oxaziridines.[1] Other oxidizing systems, such as potassium peroxymonosulfate (Oxone), have

also been successfully employed, sometimes offering milder and more environmentally friendly

conditions.[12] For instance, a catalyst-free synthesis of Davis' oxaziridines using sodium

hypochlorite has been reported.[13]

A general workflow for the synthesis of N-sulfonyloxaziridines (Davis reagents) is depicted

below.
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Caption: General workflow for the synthesis of N-sulfonyloxaziridines.

Key Applications in Organic Synthesis
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The unique reactivity of oxaziridines has been harnessed in a wide range of synthetic

transformations, proving invaluable in the synthesis of complex natural products and

pharmaceutically active compounds.

Electrophilic Oxygen Transfer Reactions
One of the most powerful applications of N-sulfonyloxaziridines is the asymmetric α-

hydroxylation of prochiral enolates.[1] This reaction provides a direct route to chiral α-hydroxy

carbonyl compounds, which are important building blocks in organic synthesis. The use of

chiral auxiliaries on the enolate precursor, or the use of chiral oxaziridines, can achieve high

levels of stereocontrol.[1] For example, the Evans' chiral oxazolidinones have been used to

achieve high diastereoselectivity in the hydroxylation of enolates.[1]

The general mechanism for the α-hydroxylation of an enolate is illustrated below.
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Caption: Mechanism of enolate α-hydroxylation by an N-sulfonyloxaziridine.

Table 1: Asymmetric α-Hydroxylation of Prochiral Enolates
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Substrate
Chiral
Auxiliary/Oxazi
ridine

Yield (%)
Diastereomeri
c/Enantiomeric
Excess (%)

Reference

Propiophenone

enolate

Evans'

oxazolidinone
77-91 95:5 - 99:1 dr [1]

β-Keto esters

Chiral

bifunctional

guanidine

catalyst

- up to 97 ee [3]

3-Alkyl-2-

oxindoles

Chiral DBFOX-

Zn(II) complex
- up to 97 ee [2]

The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is another important

application of chiral oxaziridines.[3] Chiral sulfoxides are valuable intermediates in asymmetric

synthesis and are present in several drug molecules. The development of catalytic asymmetric

methods for this transformation is an active area of research.

Table 2: Asymmetric Oxidation of Sulfides

Sulfide
Substrate

Chiral
Oxaziridine

Yield (%)
Enantiomeric
Excess (%)

Reference

Thioanisole

Camphorsulfonyl

oxaziridine

derivative

modest modest [3]

Rabeprazole

sulfide

10-

Camphorsulfonyl

oxaziridine with

DBU

- - [14]

Electrophilic Nitrogen Transfer Reactions
Oxaziridines with small N-substituents are effective reagents for the electrophilic amination of

a range of nucleophiles, including amines, hydrazines, and carbanions.[1] This provides a
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direct method for the formation of N-N and C-N bonds.

A significant recent development is the use of N-sulfonyloxaziridines for the intramolecular

amination of sp3 C-H bonds.[9][10] These reactions are typically mediated by a copper catalyst

and proceed with high regioselectivity, favoring the formation of five- or six-membered rings.[3]

[9][10] This methodology offers a powerful tool for the synthesis of nitrogen-containing

heterocycles.

The proposed catalytic cycle for copper-catalyzed intramolecular C-H amination is shown

below.
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Caption: Proposed mechanism for Cu-catalyzed intramolecular C-H amination.

Table 3: Intramolecular C-H Amination with N-Sulfonyloxaziridines
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Substrate Catalyst Product Yield (%) Reference

Dihydrostilbene-

derived

oxaziridine

CuCl2/LiCl
Tetrahydroisoqui

noline

81 (over two

steps)
[9][10]

Acyclic

oxaziridine with

gem-dimethyl

group

CuCl2/LiCl
Enamide (after

elimination)
good [10]

Experimental Protocols
General Procedure for the Synthesis of (±)-trans-2-
(Phenylsulfonyl)-3-phenyloxaziridine
This procedure is adapted from a literature preparation.[15]

Materials:

N-Benzylidenebenzenesulfonamide

meta-Chloroperoxybenzoic acid (mCPBA)

Chloroform

10% Sodium bicarbonate solution

Saturated sodium chloride solution

Potassium carbonate

Procedure:

Dissolve N-benzylidenebenzenesulfonamide in chloroform.

Add a solution of mCPBA in chloroform dropwise to the imine solution at room temperature.

Stir the reaction mixture until the reaction is complete (monitor by TLC).
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Wash the reaction mixture with 10% sodium bicarbonate solution to remove excess mCPBA

and m-chlorobenzoic acid.

Wash the organic layer with saturated sodium chloride solution.

Dry the organic layer over anhydrous potassium carbonate.

Filter the solution and concentrate the filtrate under reduced pressure to afford the crude

oxaziridine.

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl

acetate-hexanes).

Caution: Oxaziridines can be unstable, particularly in larger quantities, and may decompose

exothermically.[15] Appropriate safety precautions should be taken.

General Procedure for the α-Hydroxylation of a Ketone
Enolate
This is a generalized procedure based on the Davis oxidation.[7]

Materials:

Ketone

Strong base (e.g., LDA, NaHMDS)

Anhydrous THF

2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent)

Quenching solution (e.g., saturated ammonium chloride)

Procedure:

Dissolve the ketone in anhydrous THF and cool the solution to -78 °C under an inert

atmosphere.
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Add the strong base dropwise to generate the enolate in situ.

Stir the solution at -78 °C for the appropriate time to ensure complete enolate formation.

Add a solution of the 2-(phenylsulfonyl)-3-phenyloxaziridine in THF to the enolate solution at

-78 °C.

Allow the reaction to proceed at low temperature until completion (monitor by TLC).

Quench the reaction by the addition of a suitable quenching solution.

Allow the reaction mixture to warm to room temperature and perform a standard aqueous

workup.

The crude α-hydroxy ketone can be purified by column chromatography.

Conclusion
Oxaziridines are a class of remarkably versatile reagents that have had a profound impact on

modern organic synthesis. Their ability to act as tunable electrophilic oxygen and nitrogen

transfer agents, coupled with the potential for high stereocontrol, makes them indispensable

tools for the construction of complex and biologically relevant molecules. The continued

development of new oxaziridine-based methodologies, particularly in the realm of catalytic

asymmetric transformations and C-H functionalization, promises to further expand their

synthetic utility and solidify their role in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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